L-Glutamine (13C5) is a stable isotope-labeled form of the amino acid L-glutamine, which plays a crucial role in various metabolic processes within the body. It is particularly significant in the context of cellular metabolism, serving as a substrate for energy production and as a precursor for the synthesis of other biomolecules. The incorporation of carbon-13 isotopes allows researchers to trace metabolic pathways and quantify metabolic fluxes in biological systems.
Source: L-Glutamine is primarily sourced from dietary proteins and is synthesized endogenously in the body, particularly in muscle tissue. The isotope-labeled variant, L-Glutamine (13C5), is commercially available from various suppliers for research purposes, including metabolic studies and tracer experiments .
Classification: L-Glutamine (13C5) is classified as an amino acid, specifically a non-essential amino acid. It falls under the category of isotopically labeled compounds used in metabolic research and is often utilized in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy.
The synthesis of L-Glutamine (13C5) typically involves isotopic labeling techniques where natural L-glutamine is enriched with carbon-13 isotopes. This can be achieved through:
The most common method for producing L-Glutamine (13C5) involves using genetically modified organisms that can efficiently convert labeled substrates into the desired amino acid. The yield and purity of the product are critical, often requiring purification steps such as chromatography to isolate the labeled compound from unreacted materials and byproducts.
L-Glutamine has the molecular formula C5H10N2O3. The structure consists of an amino group (-NH2), a carboxylic acid group (-COOH), and a side chain that contains an amide group (-CONH2). The specific isotope labeling at the 5th carbon atom allows for tracking during metabolic studies.
L-Glutamine undergoes several key reactions within metabolic pathways:
The utilization of L-glutamine in these reactions is essential for maintaining nitrogen balance and supporting anabolic processes such as protein synthesis and nucleotide biosynthesis.
L-Glutamine acts as a key nitrogen donor in various biosynthetic pathways. It participates in:
Studies have shown that L-glutamine metabolism is vital for insulin secretion in pancreatic beta cells, linking its role directly to glucose metabolism .
L-Glutamine (13C5) has been shown to be effective as a tracer in metabolic flux analysis, allowing researchers to study carbon flow through various pathways with precision .
L-Glutamine (13C5) is extensively used in scientific research for:
The design of isotopic tracers for metabolic flux analysis (MFA) requires careful consideration of biological network complexity, tracer atomic enrichment, and isotopic steady-state achievement. For glutamine—a key anaplerotic substrate in the tricarboxylic acid (TCA) cycle—uniformly labeled [U-¹³C₅]glutamine enables comprehensive tracking of carbon fate through divergent metabolic pathways. In mammalian systems, glutamine enters metabolism via two primary routes: (1) deamidation by glutaminase (GLS) to glutamate, and (2) transamination to α-ketoglutarate (αKG) for TCA cycle entry [2] [3]. The tracer concentration must saturate cellular uptake transporters (e.g., ASCT2, SNAT3) without perturbing natural metabolism. Studies recommend 20–30% enrichment for physiological relevance, balancing detection sensitivity against metabolic burden [3] [9].
Isotopic steady-state timing varies by cell type: proliferating cancer cells achieve equilibrium within 4–6 hours, while primary cells may require 24–48 hours due to slower turnover [4] [6]. For compartmentalized pathways (e.g., mitochondrial vs. cytosolic glutaminolysis), parallel labeling with ¹³C-glutamine and ²H/¹⁵N tracers resolves spatial flux distributions [9].
Table 1: Key Transporters/Enzymes in Glutamine Metabolism
Target | Gene | Role in Glutamine Metabolism |
---|---|---|
Glutamine Transporter | SLC1A5 | ASCT2-mediated cellular uptake |
Glutaminase | GLS | Converts glutamine → glutamate + NH₄⁺ |
Glutamate Dehydrogenase | GLUD1 | Oxidative deamination to α-ketoglutarate |
Position-specific glutamine tracers (e.g., [1-¹³C], [2-¹³C], [5-¹³C]) probe enzyme-specific rearrangements but exhibit limited pathway coverage compared to uniform labeling. [U-¹³C₅]glutamine outperforms single-position labels in quantifying:
In contrast, [5-¹³C]glutamine specifically traces reductive metabolism (e.g., citrate M+1 via isocitrate dehydrogenase), while [1-¹³C]glutamine quantifies oxidative decarboxylation (succinate M+1). Dual-tracer studies reveal that [U-¹³C₅]glutamine reduces flux confidence intervals by 40–70% compared to position-specific variants in hepatic and tumor models [5] [6].
Table 2: Tracer Performance in Metabolic Pathways
Tracer | Glycolytic Flux Precision | TCA Cycle Flux Precision | PPP Flux Precision |
---|---|---|---|
[1-¹³C]Glucose | Moderate | Low | High |
[U-¹³C₅]Glutamine | Low | High | Low |
[1,2-¹³C₂]Glucose | High | Moderate | High |
Optimal Combination | [1,2-¹³C₂]Glucose + [U-¹³C₅]Glutamine |
Flux quantification employs elementary metabolite unit (EMU) modeling, which simulates isotopic label propagation through metabolic networks using atom transition matrices. Key steps include:
For statistical robustness, 95% confidence intervals are calculated using parameter continuation or Monte Carlo sampling. In A549 lung carcinoma cells, [U-¹³C₅]glutamine reduced TCA cycle flux uncertainties to <10% compared to 25–40% with glucose tracers [1] [6]. Anaplerotic fluxes (e.g., pyruvate carboxylation) require correction for glutamine-derived CO₂ recycling, resolvable via ¹³C-constrained metabolic models [9].
GC-MS and LC-MS platforms detect glutamine-derived ¹³C-isotopologues with ppm mass accuracy and attomole sensitivity. Best practices include:
Table 3: MS Detection Parameters for Glutamine-Derived Metabolites
Metabolite | Derivatization | Quantitative Ion (m/z) | LOD (nM) |
---|---|---|---|
Glutamine | TBDMS | 432→198 | 50 |
α-Ketoglutarate | MOX | 304→198 | 20 |
Citrate | TBDMS | 591→357 | 10 |
Aspartate | TBDMS | 418→232 | 30 |
Data integration platforms (e.g., Metran, INCA) automate flux fitting from MS-derived MIDs, enabling high-throughput screening of glutamine metabolism in cancer, immunology, and neurodegeneration studies [4] [9].
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